molecular formula C21H18N2O4 B2937220 3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole CAS No. 1329366-69-9

3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole

Cat. No.: B2937220
CAS No.: 1329366-69-9
M. Wt: 362.385
InChI Key: SJTGZBDFSHGGJD-UHFFFAOYSA-N
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Description

3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole is a complex organic compound that features a unique combination of benzodioxole, pyrrolidine, and oxazole moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the pyrrolidine ring, and finally the construction of the oxazole ring. Key reagents and catalysts such as palladium, cesium carbonate, and N-bromosuccinimide are often used in these reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods like chromatography and crystallization is also crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium, cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-21(17-11-19(27-22-17)14-4-2-1-3-5-14)23-9-8-16(12-23)15-6-7-18-20(10-15)26-13-25-18/h1-7,10-11,16H,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTGZBDFSHGGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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